Cas no 14689-60-2 (1H-Benzimidazole,4,6,7-tribromo-5-chloro-2-(trifluoromethyl)-)
14689-60-2 structure
Product Name:1H-Benzimidazole,4,6,7-tribromo-5-chloro-2-(trifluoromethyl)-
CAS No:14689-60-2
MF:C8HBr3ClF3N2
MW:457.267148733139
CID:159446
PubChem ID:26823
Update Time:2025-04-19
1H-Benzimidazole,4,6,7-tribromo-5-chloro-2-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole,4,6,7-tribromo-5-chloro-2-(trifluoromethyl)-
- 4,5,7-tribromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole
- BENZIMIDAZOLE, 6-CHLORO-4,5,7-TRIBROMO-2-(TRIFLUOROMETHYL)-
- CHZJVQDAPMZVIA-UHFFFAOYSA-N
- 14689-60-2
- DTXSID90163537
- 6-Chloro-4,5,7-tribromo-2-(trifluoromethyl)benzimidazole
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- Inchi: 1S/C8HBr3ClF3N2/c9-1-2(10)5-6(3(11)4(1)12)17-7(16-5)8(13,14)15/h(H,16,17)
- InChI Key: CHZJVQDAPMZVIA-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=C(C2=C1NC(C(F)(F)F)=N2)Br)Br)Cl
Computed Properties
- Exact Mass: 453.73303
- Monoisotopic Mass: 453.733048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 28.7
Experimental Properties
- Density: 2.418
- Boiling Point: 458.5°Cat760mmHg
- Flash Point: 231.1°C
- Refractive Index: 1.657
- PSA: 28.68
1H-Benzimidazole,4,6,7-tribromo-5-chloro-2-(trifluoromethyl)- Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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